molecular formula C22H26ClN2O4- B12288286 4-Methylpiperazin-1-ium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate

4-Methylpiperazin-1-ium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate

Cat. No.: B12288286
M. Wt: 417.9 g/mol
InChI Key: VRTCUUXTTDVHSM-UHFFFAOYSA-M
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Description

4-Methylpiperazin-1-ium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate is a complex organic compound that features a piperazine ring, a chlorobenzoyl group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chlorobenzoyl chloride with a phenoxy compound in the presence of a base such as triethylamine in dichloromethane at room temperature . The resulting intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methylpiperazin-1-ium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methylpiperazin-1-ium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylpiperazin-1-ium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The chlorobenzoyl group may enhance the compound’s binding affinity to its targets, while the phenoxy group can modulate its overall chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

4-Methylpiperazin-1-ium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H26ClN2O4-

Molecular Weight

417.9 g/mol

IUPAC Name

2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;1-methylpiperazine

InChI

InChI=1S/C17H15ClO4.C5H12N2/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-7-4-2-6-3-5-7/h3-10H,1-2H3,(H,20,21);6H,2-5H2,1H3/p-1

InChI Key

VRTCUUXTTDVHSM-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.CN1CCNCC1

Origin of Product

United States

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